molecular formula C27H24N2O3S B2410837 4-(benzylthio)-2-(4-ethoxyphenyl)-9-methoxy-5H-chromeno[2,3-d]pyrimidine CAS No. 899760-56-6

4-(benzylthio)-2-(4-ethoxyphenyl)-9-methoxy-5H-chromeno[2,3-d]pyrimidine

Cat. No.: B2410837
CAS No.: 899760-56-6
M. Wt: 456.56
InChI Key: QZSUMYQTYASNNR-UHFFFAOYSA-N
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Description

4-(benzylthio)-2-(4-ethoxyphenyl)-9-methoxy-5H-chromeno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of chromeno[2,3-d]pyrimidines

Properties

IUPAC Name

4-benzylsulfanyl-2-(4-ethoxyphenyl)-9-methoxy-5H-chromeno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O3S/c1-3-31-21-14-12-19(13-15-21)25-28-26-22(16-20-10-7-11-23(30-2)24(20)32-26)27(29-25)33-17-18-8-5-4-6-9-18/h4-15H,3,16-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSUMYQTYASNNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C(=CC=C4)OC)C(=N2)SCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzylthio)-2-(4-ethoxyphenyl)-9-methoxy-5H-chromeno[2,3-d]pyrimidine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the chromeno[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-aminopyrimidine and a suitable aldehyde or ketone.

    Introduction of the benzylthio group: This step might involve a nucleophilic substitution reaction where a benzylthiol is reacted with a suitable leaving group on the chromeno[2,3-d]pyrimidine core.

    Ethoxyphenyl and methoxy group introduction: These groups can be introduced through electrophilic aromatic substitution reactions or other suitable organic transformations.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(benzylthio)-2-(4-ethoxyphenyl)-9-methoxy-5H-chromeno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound might be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce or modify functional groups on the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the removal of oxygen-containing groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 4-(benzylthio)-2-(4-ethoxyphenyl)-9-methoxy-5H-chromeno[2,3-d]pyrimidine . For instance, derivatives of chromeno[2,3-d]pyrimidines have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines.

  • Mechanism of Action : The mechanism often involves the inhibition of key signaling pathways associated with cancer cell proliferation. Compounds that share structural similarities with our target compound have been shown to inhibit the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are critical in tumor growth and angiogenesis .
  • Case Studies : In one study, a series of benzochromenopyrimidine derivatives exhibited significant inhibitory activity against colorectal cancer cell lines (HCT-116 and LoVo) with IC50 values in the micromolar range, suggesting that the incorporation of specific substituents can enhance anticancer efficacy .

Antimicrobial Properties

The fused chromene-pyrimidine structure has also been investigated for its antimicrobial properties. Compounds within this class have demonstrated activity against various bacterial strains and fungi.

  • Research Findings : Certain derivatives have shown broad-spectrum antimicrobial activity, making them candidates for further development as therapeutic agents. The combination of chromene and pyrimidine moieties is believed to contribute to enhanced bioactivity due to synergistic effects .

Antioxidant Activity

Another application of This compound is in the field of antioxidant research.

  • Antioxidant Mechanism : Studies indicate that compounds with similar structures exhibit significant radical scavenging activity. This property is crucial in mitigating oxidative stress-related diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

The anti-inflammatory potential of chromeno-pyrimidine derivatives has also been a focus of research.

  • Biological Evaluation : Compounds derived from this scaffold have been evaluated for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a pivotal role in inflammation pathways .

Synthesis and Structural Modifications

The synthesis of This compound typically involves multi-component reactions that allow for structural modifications to enhance biological activity.

Synthesis MethodDescriptionYield
One-pot reactionInvolves the condensation of benzylamine with appropriate substrates under solvent-free conditionsHigh
Microwave-assisted synthesisUtilizes microwave irradiation to accelerate reaction times and improve yieldsVery high

Mechanism of Action

The mechanism of action of 4-(benzylthio)-2-(4-ethoxyphenyl)-9-methoxy-5H-chromeno[2,3-d]pyrimidine would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(benzylthio)-2-phenyl-9-methoxy-5H-chromeno[2,3-d]pyrimidine
  • 4-(benzylthio)-2-(4-methoxyphenyl)-9-methoxy-5H-chromeno[2,3-d]pyrimidine

Uniqueness

4-(benzylthio)-2-(4-ethoxyphenyl)-9-methoxy-5H-chromeno[2,3-d]pyrimidine is unique due to the presence of the ethoxyphenyl group, which might confer distinct chemical and biological properties compared to its analogs.

Biological Activity

The compound 4-(benzylthio)-2-(4-ethoxyphenyl)-9-methoxy-5H-chromeno[2,3-d]pyrimidine is a member of the chromeno[2,3-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a chromeno core with various functional groups that contribute to its biological properties. The presence of the benzylthio group enhances its lipophilicity, while the ethoxy and methoxy groups may influence its interaction with biological targets.

Molecular Formula

  • C : 23
  • H : 24
  • N : 2
  • O : 3
  • S : 1

Anticancer Activity

Recent studies have highlighted the anticancer potential of chromeno[2,3-d]pyrimidine derivatives. For instance, a related compound demonstrated significant antiproliferative effects against colorectal cancer cell lines (LoVo and HCT-116) . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell cycle progression.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundLoVoTBDInduces apoptosis
Related CompoundHCT-116TBDInhibits cell cycle progression

Antimicrobial Activity

Compounds in this class have also been evaluated for antimicrobial properties. For example, studies indicate that certain chromeno derivatives exhibit antibacterial effects by disrupting bacterial cell membranes . This activity suggests potential applications in developing new antimicrobial agents.

Anti-inflammatory Properties

The compound has shown promise in anti-inflammatory applications. Research indicates that derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation . This suggests a mechanism that could be beneficial in treating inflammatory diseases.

Study 1: Antiproliferative Screening

In a study conducted by researchers at a leading university, various chromeno[2,3-d]pyrimidine derivatives were synthesized and screened for their antiproliferative activity. The results indicated that specific modifications to the benzylthio and ethoxy groups significantly enhanced activity against colorectal cancer cell lines .

Study 2: Mechanism Exploration

Another research project focused on elucidating the mechanisms underlying the anticancer effects of chromeno derivatives. The study found that these compounds could activate apoptotic pathways through caspase activation and mitochondrial dysfunction .

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